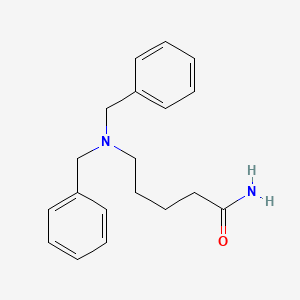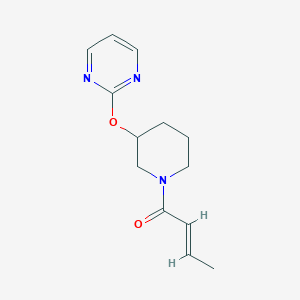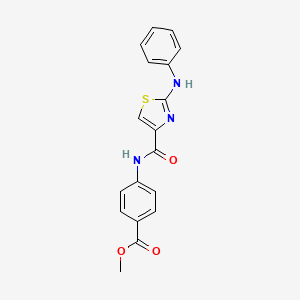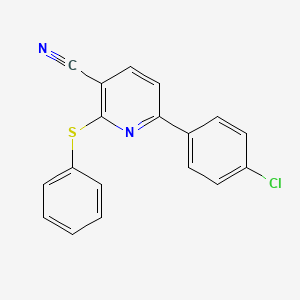
5-(Dibenzylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dibenzylamino)pentanamide: is an organic compound with the molecular formula C19H24N2O It is a substituted amide, where the amide nitrogen is bonded to two benzyl groups and a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Dibenzylamino)pentanamide typically involves the reaction of dibenzylamine with pentanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C5H11COCl+(C6H5CH2)2NH→C5H11CONH(C6H5CH2)2+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Dibenzylamino)pentanamide can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include and .
Reduction: The compound can be reduced using agents such as or , which can reduce the amide group to an amine.
Substitution: The benzyl groups can be substituted with other functional groups using reagents like or in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of sodium hydride.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 5-(dibenzylamino)pentylamine.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-(Dibenzylamino)pentanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of amide bond formation and cleavage.
Biology:
In biological research, this compound is used to study the interactions of amides with proteins and enzymes. It serves as a model compound for understanding the behavior of amide-containing biomolecules.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and selectivity.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Dibenzylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Pentanamide: A simpler amide with a similar backbone but without the dibenzyl groups.
N,N-Dibenzylamine: Lacks the amide functionality but contains the dibenzyl groups.
Benzamide: Contains a benzyl group attached to the amide nitrogen but lacks the pentanamide chain.
Uniqueness:
5-(Dibenzylamino)pentanamide is unique due to the presence of both the dibenzyl groups and the pentanamide chain. This combination imparts specific chemical properties, such as increased hydrophobicity and the ability to form multiple hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-(dibenzylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-19(22)13-7-8-14-21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOFHYIWCSYXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCC(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550688.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)
![1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2550693.png)
![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide](/img/structure/B2550699.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)

![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
